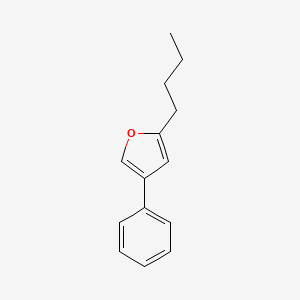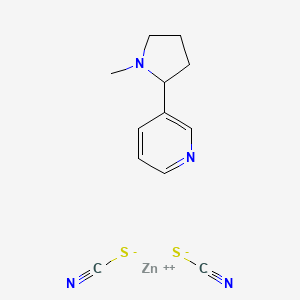
S-(3-(1-Methyl-2-pyrrolidinyl)pyridine)bis(thiocyanato)zinc
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-(3-(1-Methyl-2-pyrrolidinyl)pyridine)bis(thiocyanato)zinc is a complex compound that combines a pyridine derivative with zinc and thiocyanate groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of S-(3-(1-Methyl-2-pyrrolidinyl)pyridine)bis(thiocyanato)zinc typically involves the reaction of 3-(1-Methyl-2-pyrrolidinyl)pyridine with zinc thiocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high yield. The purification of the final product is typically achieved through crystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions
S-(3-(1-Methyl-2-pyrrolidinyl)pyridine)bis(thiocyanato)zinc can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of zinc and modified pyridine derivatives.
Reduction: Reduction reactions can lead to the formation of lower oxidation states of zinc and altered pyridine structures.
Substitution: The thiocyanate groups can be substituted with other ligands, leading to the formation of new complexes.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various ligands for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield zinc oxide and modified pyridine derivatives, while substitution reactions can produce new zinc complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, S-(3-(1-Methyl-2-pyrrolidinyl)pyridine)bis(thiocyanato)zinc is used as a catalyst in various organic reactions. Its unique structure allows it to facilitate reactions that are otherwise difficult to achieve.
Biology
In biological research, this compound is studied for its potential as a bioactive agent. Its interactions with biological molecules, such as proteins and nucleic acids, are of particular interest.
Medicine
In medicine, this compound is being investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry
In industry, this compound is used in the production of advanced materials and coatings. Its unique properties make it suitable for applications that require high stability and specific chemical reactivity.
Wirkmechanismus
The mechanism of action of S-(3-(1-Methyl-2-pyrrolidinyl)pyridine)bis(thiocyanato)zinc involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Nicotine: A structurally similar compound with a pyridine and pyrrolidine ring system.
Zinc thiocyanate complexes: Other zinc complexes with thiocyanate ligands.
Uniqueness
S-(3-(1-Methyl-2-pyrrolidinyl)pyridine)bis(thiocyanato)zinc is unique due to its combination of a pyridine derivative with zinc and thiocyanate groups. This unique structure imparts specific chemical properties and reactivity that are not found in other similar compounds.
Eigenschaften
CAS-Nummer |
64092-25-7 |
|---|---|
Molekularformel |
C12H14N4S2Zn |
Molekulargewicht |
343.8 g/mol |
IUPAC-Name |
zinc;3-(1-methylpyrrolidin-2-yl)pyridine;dithiocyanate |
InChI |
InChI=1S/C10H14N2.2CHNS.Zn/c1-12-7-3-5-10(12)9-4-2-6-11-8-9;2*2-1-3;/h2,4,6,8,10H,3,5,7H2,1H3;2*3H;/q;;;+2/p-2 |
InChI-Schlüssel |
NHZMQSFHSVSQET-UHFFFAOYSA-L |
Kanonische SMILES |
CN1CCCC1C2=CN=CC=C2.C(#N)[S-].C(#N)[S-].[Zn+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


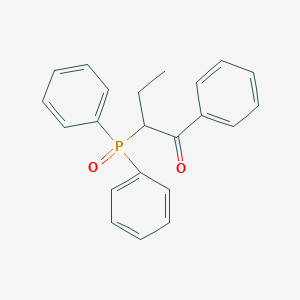
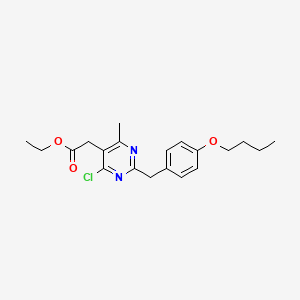
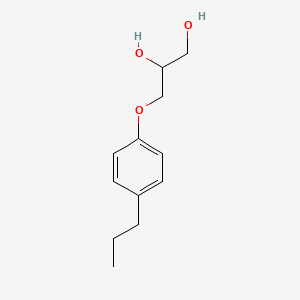
![3-[4-(Dimethylamino)phenyl]-1-(10H-phenothiazin-10-YL)prop-2-EN-1-one](/img/structure/B14509158.png)
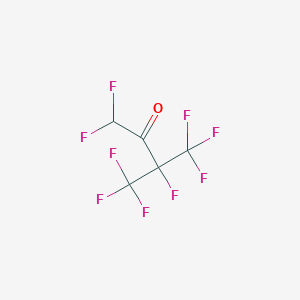
![N-[3-Amino-2-hydroxy-4-(4-nitrophenyl)butanoyl]-L-leucine](/img/structure/B14509175.png)
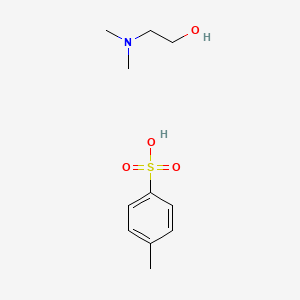
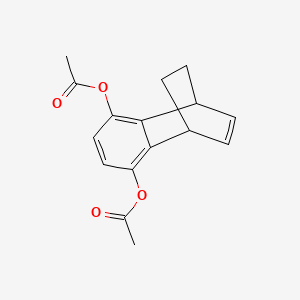
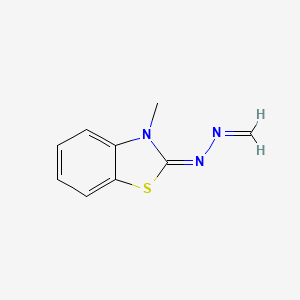
![1-[(6-Aminohexyl)amino]heptadecan-2-OL](/img/structure/B14509192.png)
![1-[(2,4,6-Trimethylphenyl)methyl]naphthalene](/img/structure/B14509199.png)
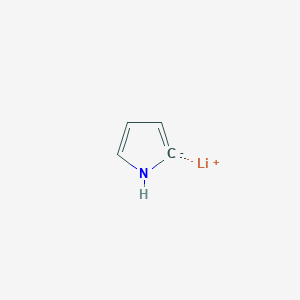
![5-{2-[(2-Methylacryloyl)oxy]ethoxy}-5-oxopentanoate](/img/structure/B14509210.png)
